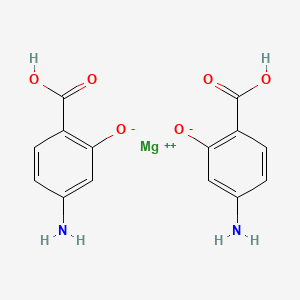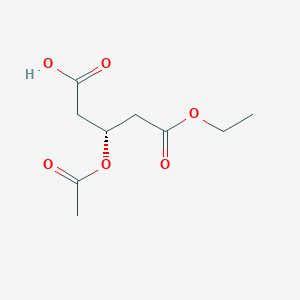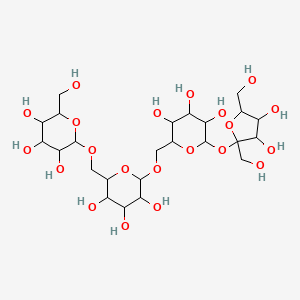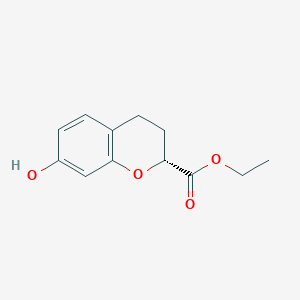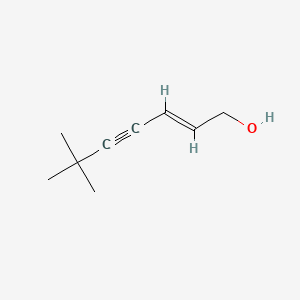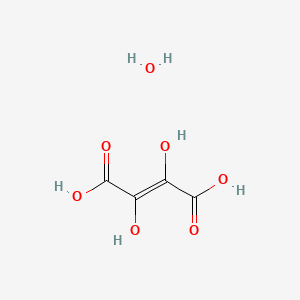
3β-17-Imino-androst-5-en-3-ol Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3β-17-Imino-androst-5-en-3-ol Dimer: is a chemical compound with the molecular formula C38H56N2O2 and a molecular weight of 572.88 g/mol . It is an impurity of Abiraterone, a steroidal cytochrome P450 17α-hydroxylase-17,20-lyase inhibitor, which is currently undergoing clinical trials for the treatment of androgen-dependent prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3β-17-Imino-androst-5-en-3-ol Dimer involves organic synthesis techniques. The specific synthetic routes and reaction conditions can vary depending on the researcher’s requirements and objectives . Generally, the compound is synthesized through the reaction of androst-5-en-17-one, 3-hydroxy- with hydrazine derivatives under controlled conditions .
Industrial Production Methods: it is typically produced in small quantities for research and pharmaceutical purposes .
Chemical Reactions Analysis
Types of Reactions: 3β-17-Imino-androst-5-en-3-ol Dimer can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3β-17-Imino-androst-5-en-3-ol Dimer has several scientific research applications, including:
Chemistry:
- Used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations .
Biology:
Medicine:
- Investigated as an impurity in Abiraterone, which is used in the treatment of androgen-dependent prostate cancer .
Industry:
Mechanism of Action
The mechanism of action of 3β-17-Imino-androst-5-en-3-ol Dimer is closely related to its role as an impurity of Abiraterone. Abiraterone inhibits cytochrome P450 17α-hydroxylase-17,20-lyase, an enzyme involved in androgen biosynthesis . This inhibition reduces androgen production, which is beneficial in treating androgen-dependent prostate cancer .
Comparison with Similar Compounds
Abiraterone: The parent compound, used in prostate cancer treatment.
3β-17-Imino-androst-5-en-3-ol Acetate Dimer: A similar compound with an acetate group, used in similar research applications.
Uniqueness: 3β-17-Imino-androst-5-en-3-ol Dimer is unique due to its specific structure and role as an impurity in Abiraterone. Its presence and behavior in pharmaceutical formulations are critical for ensuring the purity and efficacy of the final product .
Properties
CAS No. |
491873-45-1 |
|---|---|
Molecular Formula |
C₃₈H₅₆N₂O₂ |
Molecular Weight |
572.86 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


